molecular formula C7H12O3 B117299 Methyl tetrahydro-2H-pyran-3-carboxylate CAS No. 159358-48-2

Methyl tetrahydro-2H-pyran-3-carboxylate

Cat. No. B117299
M. Wt: 144.17 g/mol
InChI Key: RWQWURYBHIADGX-UHFFFAOYSA-N
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Description

“Methyl tetrahydro-2H-pyran-3-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It is a cyclic compound that is part of the pyran family .


Synthesis Analysis

The synthesis of pyran derivatives, including “Methyl tetrahydro-2H-pyran-3-carboxylate”, has been achieved through various strategies. A dominant approach is the multicomponent reaction (MCR) method, which is favored for its high efficiency, atom economy, short reaction times, low cost, and environmentally friendly conditions . A key step in the asymmetric synthesis of this compound was the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over 5% Pd/Al2O3 modified by cinchonidine, which afforded the saturated product in up to 89% optical purity .


Molecular Structure Analysis

The molecular structure of “Methyl tetrahydro-2H-pyran-3-carboxylate” is based on a six-membered oxygen-containing heterocyclic ring system known as pyran . The position of one sp3 hybridized carbon is determined by adding H in its name .


Chemical Reactions Analysis

“Methyl tetrahydro-2H-pyran-3-carboxylate” is involved in various chemical reactions. For instance, it is used as a reagent to investigate alpha, beta-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .


Physical And Chemical Properties Analysis

“Methyl tetrahydro-2H-pyran-3-carboxylate” has a molecular weight of 144.17. It has a density of 1.080g/mL at 20°C (lit.), a melting point of -33°C, a boiling point of 197°C, a flash point of 86°C, and a vapor pressure of 0.583mmHg at 25°C. Its refractive index is 1.44 .

Scientific Research Applications

Synthesis of Insect Attractants

  • Cockroach Attractant Synthesis : A study demonstrated the use of methyl tetrahydro-2H-pyran-3-carboxylate in the asymmetric synthesis of a cockroach attractant. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid was a key step in this process (Szőri, Szőllősi, & Bartók, 2008).

Organic Synthesis and Chemical Reactions

  • Tetrasubstituted Thiophenes Synthesis : Utilized in the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, demonstrating its role in complex organic syntheses (Sahu et al., 2015).
  • Diamides Synthesis : Used in the synthesis of p-aminobenzoic acid diamides and other chemical compounds, showcasing its versatility in organic chemistry (Agekyan & Mkryan, 2015).

Biological and Medicinal Applications

  • Antihypertensive Compounds : A study identified antioxidative O-heterocyclic analogues derived from methyl tetrahydro-2H-pyran-3-carboxylate in seaweed, demonstrating potential antihypertensive activities (Maneesh & Chakraborty, 2018).
  • Drug Delivery Systems : The compound was used in the development of carbohydrate-based templates for synthetic vaccines and drug delivery, indicating its potential in pharmaceutical research (McGeary, Jablonkai, & Toth, 2001).

Miscellaneous Applications

  • Catalyst in Synthesis Processes : It has been used as a catalyst in the synthesis of various organic compounds, such as tetrahydrobenzo[b]pyran derivatives (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
  • Synthesis of Functional Polymers : The compound was used in the synthesis of polymers with potential biological activity, highlighting its role in material science (Han et al., 1990).

Safety And Hazards

When handling “Methyl tetrahydro-2H-pyran-3-carboxylate”, it is advised to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

Pyran derivatives, including “Methyl tetrahydro-2H-pyran-3-carboxylate”, have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties. Future research may focus on developing more efficient and environmentally friendly synthetic strategies, exploring their biological activities, and investigating their potential applications in various fields .

properties

IUPAC Name

methyl oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQWURYBHIADGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517639
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl tetrahydro-2H-pyran-3-carboxylate

CAS RN

18729-20-9
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Szőri, G Szőllősi, M Bartók - New Journal of Chemistry, 2008 - pubs.rsc.org
A novel application of a cinchona-modified supported Pd catalyst is presented. The key step in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-…
Number of citations: 17 pubs.rsc.org
HM Yau - 2011 - unsworks.unsw.edu.au
Ionic liquids are salts that are molten at a given temperature and pressure. Although the term “ionic liquids” traditionally refers to any molten salt, the last couple of decades have seen a …
Number of citations: 3 unsworks.unsw.edu.au

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